molecular formula C13H15N B1359854 1-(4-Methylphenyl)cyclopentane-1-carbonitrile CAS No. 68983-70-0

1-(4-Methylphenyl)cyclopentane-1-carbonitrile

Cat. No.: B1359854
CAS No.: 68983-70-0
M. Wt: 185.26 g/mol
InChI Key: GTHMJIFNCGSBJT-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)cyclopentane-1-carbonitrile ( 68983-70-0) is an organic compound with the molecular formula C13H15N and a molecular weight of 185.27 g/mol . This chemical features a cyclopentane ring bearing both a carbonitrile group and a 4-methylphenyl substituent at the same carbon center. Its structure is defined by the SMILES notation CC1=CC=C(C=C1)C2(CCCC2)C#N . Researchers value this compound for analytical method development and purification; it can be analyzed using reverse-phase (RP) HPLC, for instance on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (which can be substituted with formic acid for MS-compatible applications) . This scalable chromatographic method also makes it suitable for the isolation of impurities in preparative separation and for applications in pharmacokinetics research . The compound has a predicted boiling point of 158-160 °C at 12 mmHg, a density of approximately 1.04 g/cm³, and a refractive index in the range of 1.5298-1.5318 . Its LogP value of 3.38 indicates relatively high hydrophobicity, which is a key factor in its chromatographic behavior and potential pharmacokinetic properties . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(4-methylphenyl)cyclopentane-1-carbonitrile
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H15N/c1-11-4-6-12(7-5-11)13(10-14)8-2-3-9-13/h4-7H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHMJIFNCGSBJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20219031
Record name 1-(4-Methylphenyl)cyclopentane-1-carbonitrile
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Molecular Weight

185.26 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

68983-70-0
Record name 1-(4-Methylphenyl)cyclopentanecarbonitrile
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Record name 1-(4-Methylphenyl)cyclopentane-1-carbonitrile
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Record name 1-(4-Methylphenyl)cyclopentane-1-carbonitrile
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Record name 1-(4-methylphenyl)cyclopentane-1-carbonitrile
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Record name 1-(p-Tolyl)cyclopentanecarbonitrile
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Biological Activity

1-(4-Methylphenyl)cyclopentane-1-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by its cyclopentane structure with a methylphenyl group and a cyano functional group. Its molecular formula is C12H13N, and it exhibits unique chemical reactivity that can be exploited in various biological applications.

Case Studies

  • Anticonvulsant Activity : Research has indicated that derivatives of cyclopentane compounds exhibit anticonvulsant properties. A study identified several arylcycloalkylamines that demonstrated significant activity against seizures, suggesting that this compound may possess similar effects .
  • Neuroprotective Properties : A study on arylcycloalkylamines highlighted their potential in treating neurodegenerative diseases due to their ability to protect neuronal cells from damage . This suggests that this compound could be further investigated for similar neuroprotective applications.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

CompoundBiological ActivityMechanism of Action
This compoundPotential anticonvulsant/neuroprotectiveEnzyme inhibition and neuronal protection
Arylcycloalkylamine DerivativesAnticonvulsantModulation of neurotransmitter release
Cyclopentane DerivativesNeuroprotectiveInhibition of oxidative stress pathways

Pharmacological Applications

The pharmacological potential of this compound includes:

  • Drug Development : Its structural characteristics make it a candidate for the development of new therapeutic agents aimed at neurological disorders.
  • Research Tool : Its ability to inhibit certain enzymatic pathways makes it useful in research settings for studying metabolic processes.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic properties, particularly as a neuroprotective agent. Research indicates that derivatives of cyclopentane-based compounds exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study: Neuroprotective Properties

  • A study demonstrated that arylcycloalkylamine derivatives, including those related to 1-(4-Methylphenyl)cyclopentane-1-carbonitrile, showed promising results in protecting neuronal cells from oxidative stress and apoptosis .

Pharmacological Research

The compound's pharmacological profile is under investigation for various applications:

  • Antidepressant Effects : Some studies suggest that compounds with similar structures may possess antidepressant properties through modulation of neurotransmitter systems .
  • Pain Management : The analgesic properties of related compounds indicate potential use in pain relief therapies .

Synthetic Chemistry

This compound serves as a versatile building block in synthetic organic chemistry. Its unique structure allows it to participate in various chemical reactions, leading to the synthesis of more complex molecules.

Table: Synthesis Methods

MethodDescription
Nucleophilic SubstitutionUtilizes the carbonitrile group for further functionalization.
Electrophilic Aromatic SubstitutionAllows introduction of additional substituents on the aromatic ring.
Cyclization ReactionsFacilitates the formation of new cyclic compounds through intramolecular reactions.

Research into the biological activity of this compound is crucial for understanding its potential as a therapeutic agent. Interaction studies are being conducted to assess its efficacy and safety profile.

Interaction Studies

These studies focus on how the compound interacts with various biological targets, including enzymes and receptors, which can provide insights into its mechanism of action and therapeutic potential.

Toxicological Assessments

Evaluating the safety profile of this compound is essential for its development as a pharmaceutical agent. Preliminary assessments indicate that it may have a favorable safety margin compared to other compounds with similar structures .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Electron-donating groups (e.g., -OCH₃ in ) increase solubility in polar solvents compared to electron-withdrawing groups (e.g., -CN). The -NH₂ group in 1-(4-Aminophenyl)cyclopentanecarbonitrile enhances reactivity in nucleophilic substitution reactions .
  • Ring Size and Strain :
    • Cyclopropane derivatives (e.g., ) exhibit higher ring strain, favoring ring-opening reactions. Cyclohexane analogues (e.g., ) offer greater conformational stability.

Physical and Chemical Properties

  • Boiling Points : The methoxy derivative () has a higher boiling point (145°C at 1 Torr) than the methyl analogue due to increased polarity from the -OCH₃ group.
  • Lipophilicity: The target compound (logP = 3.38 ) is less polar than the amino-substituted analogue (predicted logP ~2.1 via computational models), aligning with the -NH₂ group’s hydrophilicity.
  • Synthetic Utility : Cyclopentane derivatives (e.g., ) are often preferred over cyclopropane or cyclohexane systems due to balanced steric and electronic properties.

Spectroscopic and Analytical Data

  • NMR: The amino-substituted analogue () shows distinct ^1H NMR signals for aromatic protons (δ 6.8–7.3 ppm) and amine groups (δ ~5 ppm).
  • Chromatography: The target compound’s HPLC retention time is influenced by its methyl group, differentiating it from polar analogues like the methoxy or amino derivatives .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile typically involves the formation of the cyclopentane carbonitrile core followed by attachment or substitution of the 4-methylphenyl moiety. Key intermediates include 1-aminocyclopentane carbonitrile and its derivatives, which undergo further functionalization.

Preparation of 1-Aminocyclopentane Carbonitrile Intermediate

A crucial precursor in the synthesis is 1-aminocyclopentane carbonitrile, which can be prepared via a Strecker-type reaction involving cyclopentanone, sodium cyanide, ammonium chloride, and aqueous ammonia in methanol. The reaction proceeds as follows:

  • Sodium cyanide is dissolved in water.
  • Ammonium chloride and aqueous ammonia are added to create an ammonium cyanide environment.
  • Cyclopentanone in methanol is introduced, and the mixture is stirred for about 1.5 hours.
  • The reaction mixture is heated to approximately 60 °C for 45 minutes, then cooled.
  • The product is extracted multiple times with dichloromethane, dried over sodium sulfate, filtered, and concentrated under vacuum to yield 1-aminocyclopentane carbonitrile as an oil.

Example Data:

Reagent Amount Conditions Yield
Sodium cyanide 1.97 g Dissolved in 3.9 mL water
Ammonium chloride 2.33 g In 5.9 mL water
Aqueous ammonia (20%) 3.5 mL
Cyclopentanone 3 g In 3.8 mL methanol
Reaction time 1.5 h stirring + 45 min heating at 60 °C Cooling to 25 °C 4 g (oil)

This step yields the aminocyclopentane carbonitrile intermediate in good purity and yield.

Acylation to Form N-(1-Cyanocyclopentyl)pentanamide

The 1-aminocyclopentane carbonitrile intermediate is then acylated with valeroyl chloride in the presence of triethylamine and dichloromethane as solvent:

  • The aminocyclopentane carbonitrile in dichloromethane is cooled to 10 °C.
  • Triethylamine is added to the mixture.
  • Valeroyl chloride is added slowly at 5–10 °C.
  • The reaction is stirred at this temperature for 2 hours and then at room temperature for 1 hour.
  • Water is added to quench the reaction, and the organic layer is separated.
  • Evaporation of the organic solvent yields N-(1-cyanocyclopentyl)pentanamide as an oil.

Example Data:

Reagent Amount Conditions Yield
1-Aminocyclopentane carbonitrile 30 g In 180 mL dichloromethane
Triethylamine 24 mL Added at 10 °C
Valeroyl chloride 32.8 mL Added at 5–10 °C
Reaction time 2 h at 5–10 °C + 1 h at RT 30 g (oil)

This step efficiently introduces the pentanoyl group, forming the amide intermediate.

Hydrolysis to 1-(Pentanoylamino)cyclopentanecarboxylic Acid

The amide intermediate undergoes hydrolysis under acidic conditions to yield the corresponding carboxylic acid:

  • N-(1-cyanocyclopentyl)pentanamide is mixed with concentrated hydrochloric acid, water, and acetic acid.
  • The mixture is heated at 60 °C for approximately 24 hours.
  • After cooling to room temperature and standing for 1 hour, the solid product is filtered, washed with water, and dried under reduced pressure.

Example Data:

Reagent Amount Conditions Yield
N-(1-cyanocyclopentyl)pentanamide 30 g
Concentrated HCl 30 mL
Water 60 mL Heated at 60 °C for 24 h
Acetic acid 10 mL 24 g (solid)

This step converts the nitrile to the corresponding carboxylic acid derivative.

While the above steps focus on the cyclopentane carbonitrile core and its derivatives, the introduction of the 4-methylphenyl group is typically achieved via nucleophilic substitution or coupling reactions involving 4-methylphenyl-containing precursors.

One common approach involves the use of 4-methylphenylacetonitrile derivatives that undergo cyclization or substitution reactions to form the target compound. For example, 2-(4-methylphenyl)acetonitrile can be cyclized with appropriate cyclopentane derivatives under controlled conditions to yield this compound.

Alternative Synthetic Routes and Notes

  • Some synthetic methods utilize palladium-catalyzed coupling reactions or chemoselective hydroxylation steps to functionalize aromatic molecules bearing cyclopentane carbonitrile moieties.
  • The nitrile group can be introduced or transformed via cyanide addition reactions or dehydration of amide intermediates.
  • Purification and analysis of the compound often employ reverse-phase high-performance liquid chromatography (RP-HPLC) using acetonitrile-water mobile phases with phosphoric or formic acid modifiers, suitable for mass spectrometry compatibility and preparative isolation.

Summary Table of Preparation Steps

Step Reaction Type Starting Material(s) Reagents/Conditions Product Yield/Notes
1 Strecker-type cyanation Cyclopentanone NaCN, NH4Cl, NH3, MeOH, 60 °C heating 1-Aminocyclopentane carbonitrile 4 g oil from 3 g cyclopentanone
2 Acylation 1-Aminocyclopentane carbonitrile Valeroyl chloride, triethylamine, DCM, 5–10 °C N-(1-Cyanocyclopentyl)pentanamide 30 g oil
3 Acidic hydrolysis N-(1-Cyanocyclopentyl)pentanamide Conc. HCl, Acetic acid, water, 60 °C, 24 h 1-(Pentanoylamino)cyclopentanecarboxylic acid 24 g solid
4 Aromatic substitution/coupling Cyclopentane carbonitrile derivatives 4-Methylphenyl precursors, coupling agents/catalysts This compound Variable, dependent on method

Research Findings and Considerations

  • The stepwise approach allows for good control over stereochemistry and purity.
  • Reaction conditions such as temperature, solvent, and reagent equivalents critically influence yields and product quality.
  • The use of dichloromethane as solvent and triethylamine as base is standard in acylation steps to minimize side reactions.
  • Hydrolysis under acidic conditions requires extended heating but provides high conversion of nitrile to carboxylic acid.
  • Analytical methods such as RP-HPLC with acetonitrile-water-phosphoric acid mobile phases are effective for monitoring reaction progress and purity.

Q & A

Q. What synthetic routes are available for preparing 1-(4-Methylphenyl)cyclopentane-1-carbonitrile, and what are their critical reaction conditions?

The compound can be synthesized via cyclization reactions using precursors like arylacetonitriles and dihaloalkanes. For example, a reported method involves reacting 2-(4-(benzyloxy)-3-nitrophenyl)acetonitrile with 1,4-dibromobutane in DMSO under basic conditions (NaH) to form the cyclopentane ring. Key parameters include reaction time (16 hours), solvent choice (DMSO for high polarity), and purification via flash chromatography to isolate the product . Alternative routes may utilize electrocyclic reactions or ring-closing strategies, though optimization of equivalents and temperature is critical to minimize side products .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for confirming the cyclopentane backbone and substituents. For instance, the absence of acetonitrile proton signals and the presence of aromatic protons (e.g., 4-methylphenyl group) confirm successful cyclization. Splitting patterns in the cyclopentane region (~1.5–2.5 ppm) help identify ring conformation .
  • IR Spectroscopy : A sharp CN stretch near 2240 cm1^{-1} confirms the nitrile group.
  • Mass Spectrometry : ESI-MS ([M+H]+^+ peaks) validates molecular weight, with observed m/z = 323.1 aligning with theoretical values .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Storage : Keep away from heat sources and ignition points (P210) and store in a cool, dry environment .
  • Handling : Use fume hoods to avoid inhalation, and wear nitrile gloves to prevent skin contact. Pre-read safety labels (P103) and ensure emergency protocols (e.g., P101 for medical attention) are accessible .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound in large-scale syntheses?

  • Solvent Optimization : Replace DMSO with less viscous solvents (e.g., DMF) to improve mixing efficiency while maintaining basicity.
  • Catalyst Screening : Test phase-transfer catalysts to accelerate cyclization.
  • Temperature Control : Gradual heating (60–80°C) reduces side reactions like hydrolysis of the nitrile group.
  • Workup Strategies : Replace traditional water washes with brine to minimize emulsion formation during extraction .

Q. What computational approaches are suitable for predicting the reactivity of this compound in electrophilic substitution reactions?

  • DFT Calculations : Use Gaussian or ORCA software to model electron density maps, identifying electrophilic sites on the aromatic ring. The methyl group’s +M effect directs substitution to the para position.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states).
  • Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites) if the compound is explored for inhibitor design .

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

  • Crystal Growth : Use slow evaporation of acetonitrile/ethyl acetate mixtures to obtain single crystals.
  • Data Collection : Employ synchrotron radiation for high-resolution datasets (e.g., 0.035 R-factor achieved in related cyclopropane derivatives) .
  • Refinement : Apply SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters to model ring puckering and substituent orientation accurately .

Q. What strategies mitigate competing side reactions during functionalization of the cyclopentane ring?

  • Protecting Groups : Temporarily block the nitrile group with trimethylsilyl chloride to prevent nucleophilic attack during alkylation.
  • Steric Control : Use bulky bases (e.g., LDA) to direct deprotonation to specific carbons on the cyclopentane ring.
  • Kinetic Monitoring : In situ IR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustment of reagent stoichiometry .

Methodological Considerations Table

TechniqueApplication ExampleKey Reference
Flash ChromatographyPurification of crude product after cyclization
X-ray CrystallographyResolving stereochemistry in crystalline derivatives
DFT CalculationsPredicting regioselectivity in electrophilic aromatic substitution
ESI-MSConfirming molecular weight and fragmentation patterns

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Methylphenyl)cyclopentane-1-carbonitrile
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